molecular formula C8H11BrN2 B581673 (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine CAS No. 1289386-37-3

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine

Cat. No.: B581673
CAS No.: 1289386-37-3
M. Wt: 215.094
InChI Key: BZPXBKRCCXUABA-UHFFFAOYSA-N
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Description

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position of the pyridine ring and an ethylamine group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine typically involves the bromination of pyridine derivatives followed by the introduction of the ethylamine group. One common method involves the reaction of 2-bromo-4-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
  • (2-Bromo-pyridin-4-ylmethyl)-methyl-amine
  • (2-Bromo-pyridin-4-ylmethyl)-propyl-amine

Uniqueness

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine is unique due to its specific substitution pattern and the presence of the ethylamine group. This gives it distinct chemical properties and reactivity compared to its analogs. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-10-6-7-3-4-11-8(9)5-7/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPXBKRCCXUABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693769
Record name N-[(2-Bromopyridin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-37-3
Record name 4-Pyridinemethanamine, 2-bromo-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromopyridin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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